6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It’s known that triazolopyridine derivatives can induce rapid nuclear accumulation of ahr, triggering downstream gene transcription .
Biochemical Pathways
Related compounds have been shown to affect the ahr pathway, promoting skin barrier repair .
Result of Action
Related compounds have been shown to significantly alleviate psoriasis-like skin lesions induced by imiquimod (imq) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can undergo reduction reactions, leading to the formation of triazolylbutadiene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Hydride donors like sodium borohydride are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted triazolopyridines.
Reduction Reactions: Products include triazolylbutadiene.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its biological activities.
Biological Research: The compound is studied for its potential as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom at the 6-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXKDSDRWLKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467840 | |
Record name | 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356560-80-0 | |
Record name | 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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